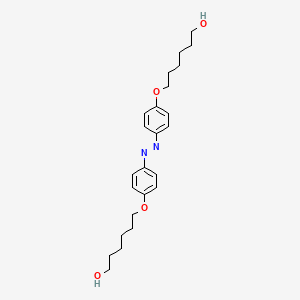
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Trifluoromethylation: The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the trifluoromethyl group, which may affect its lipophilicity and overall properties.
7-Bromo-2-methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Contains a methoxy group instead of a hydroxyl group, which can influence its hydrogen bonding capabilities and reactivity.
Uniqueness
The unique combination of a bromine atom, a hydroxyl group, and a trifluoromethyl group in 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts distinct chemical and physical properties that differentiate it from similar compounds
Eigenschaften
Molekularformel |
C11H10BrF3O |
|---|---|
Molekulargewicht |
295.09 g/mol |
IUPAC-Name |
7-bromo-2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H10BrF3O/c12-9-2-1-7-3-4-10(16,11(13,14)15)6-8(7)5-9/h1-2,5,16H,3-4,6H2 |
InChI-Schlüssel |
NPPSQHDCNGJDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=C1C=CC(=C2)Br)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


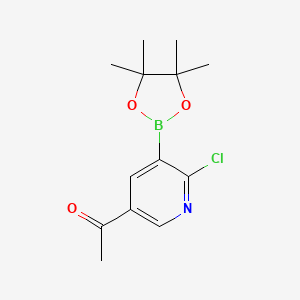

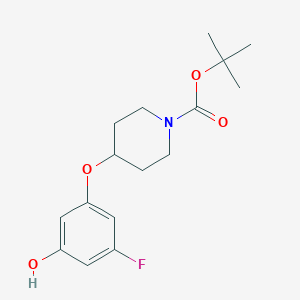
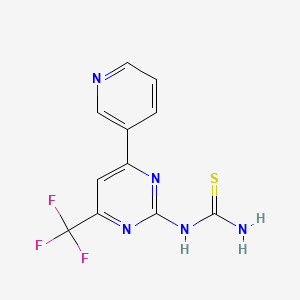
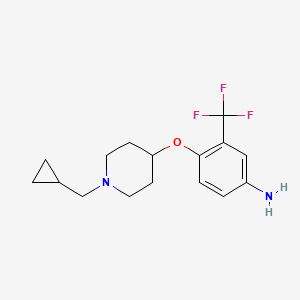
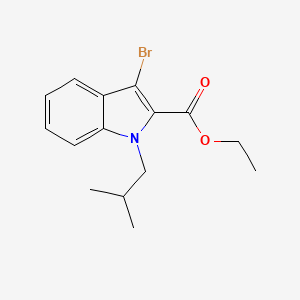
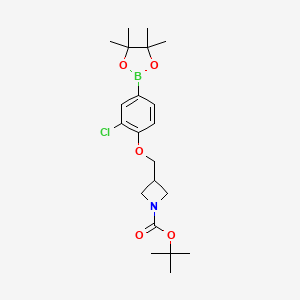
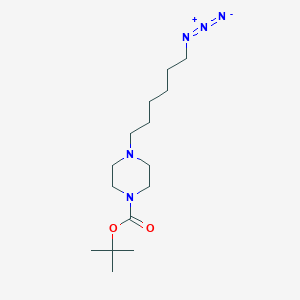

![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)

![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)
